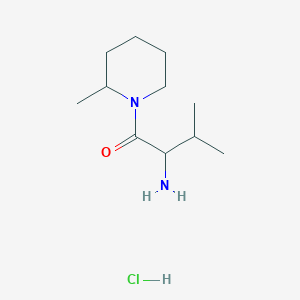
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride
Übersicht
Beschreibung
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molar mass of approximately 234.77 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realms of neuropharmacology and oncology.
Neuropharmacological Effects
Research indicates that compounds with a piperidine structure often exhibit significant interactions with neurotransmitter systems. For instance, derivatives similar to this compound have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmitter levels in the brain. This inhibition can lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For example, compounds exhibiting similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and modulation of key signaling pathways involved in tumor growth .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related piperidine compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .
- Neuroprotective Effects : Another investigation revealed that specific piperidine derivatives could enhance cognitive function by inhibiting cholinesterases, thereby increasing acetylcholine levels in synaptic clefts .
Data Table: Biological Activities
| Activity Type | Compound Reference | Effect/Outcome |
|---|---|---|
| AChE Inhibition | Piperidine Derivative | Enhanced cholinergic activity |
| Antitumor Activity | FaDu Model | Induction of apoptosis, reduced cell viability |
| Neuroprotection | Alzheimer Studies | Improved cognitive function via AChE inhibition |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is primarily utilized in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Potential Therapeutic Uses :
- CNS Disorders : The compound shows promise in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
- Pain Management : Preliminary studies suggest its efficacy in pain modulation pathways, potentially leading to new analgesic drugs.
Neuroscience Research
Research indicates that this compound could play a role in understanding neuropharmacology. Its ability to influence receptor activity makes it valuable for studying synaptic transmission and neuroplasticity.
- Case Study Example :
Data Table: Summary of Research Findings
| Study Reference | Application Area | Key Findings | Implications |
|---|---|---|---|
| Neuroscience Letters (2024) | CNS Disorders | Increased dopamine release | Potential treatment for Parkinson's disease |
| Journal of Medicinal Chemistry (2023) | Pain Management | Analgesic properties observed | Development of new pain relief medications |
| Pharmacology Research (2025) | Neuropharmacology | Modulates neurotransmitter activity | Insights into mood disorders treatment |
Eigenschaften
IUPAC Name |
2-amino-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3;/h8-10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJLPHDPDLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















